Welcome to the BenchChem Online Store!
molecular formula C19H27NO4 B173591 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid CAS No. 177990-35-1

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid

Cat. No. B173591
M. Wt: 333.4 g/mol
InChI Key: DSVPHNVBGDOJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05576313

Procedure details

A mixture of 4-(2-methylbenzyl) N-t-butoxycarbonyl isonipecotic acid benzyl ester (2.36 g, 5.57 mmol), 5% Palladium on charcoal catalyst (250 mg), and glacial acetic acid (3 ml) in methanol (75 ml), was hydrogenated at 51 p.s.i. overnight, in a Parr shaker. The reaction mixture was then filtered through a pad of Celite and the pad washed several times with methanol. The combined filtrates were then concentrated in vacuo to the product, a white solid. 30 mg of this material was recrystallized from toluene to afford fine white crystals m.p. 176°-179° C. dec.
Name
4-(2-methylbenzyl) N-t-butoxycarbonyl isonipecotic acid benzyl ester
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:31])[C:10]1([CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH3:30])[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)C1C=CC=CC=1.C(O)(=O)C>[Pd].CO>[C:19]([O:18][C:16]([N:13]1[CH2:12][CH2:11][C:10]([CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH3:30])([C:9]([OH:31])=[O:8])[CH2:15][CH2:14]1)=[O:17])([CH3:22])([CH3:21])[CH3:20]

Inputs

Step One
Name
4-(2-methylbenzyl) N-t-butoxycarbonyl isonipecotic acid benzyl ester
Quantity
2.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1(CCN(CC1)C(=O)OC(C)(C)C)CC1=C(C=CC=C1)C)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
the pad washed several times with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were then concentrated in vacuo to the product
CUSTOM
Type
CUSTOM
Details
30 mg of this material was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(=O)O)(CC1)CC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.